molecular formula C7H6I2N2O B8019238 4-Amino-3,5-diiodobenzamide

4-Amino-3,5-diiodobenzamide

Cat. No.: B8019238
M. Wt: 387.94 g/mol
InChI Key: VHRLGCCHTDRAJK-UHFFFAOYSA-N
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Description

4-Amino-3,5-diiodobenzamide is a halogenated aromatic amide characterized by an amino group (–NH₂) and two iodine atoms at the 3- and 5-positions of the benzene ring, with a benzamide (–CONH₂) functional group at the 1-position. For instance, 4-Amino-3,5-diiodobenzoic acid (CAS 2122-61-4), a closely related compound, has a molecular formula of C₇H₅I₂NO₂ and a molecular weight of 388.93 g/mol . The iodine substituents contribute to high molecular weight and enhanced lipophilicity, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

4-amino-3,5-diiodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2N2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRLGCCHTDRAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings

  • Biological Activity: Triazole derivatives with methyl/amino groups show inhibitory effects on protein tyrosine phosphatases and endocytosis , while halogenated benzamides are less studied but may target similar pathways due to structural mimicry.
  • Synthetic Utility : Dibromoacetanilides serve as reagents for heterocyclic synthesis , whereas iodo-substituted benzamides could act as heavy-atom derivatives in crystallography.
  • Stability : Hemiaminals derived from triazoles and aldehydes are stabilized by metal coordination , whereas benzamides rely on resonance stabilization for hydrolytic resistance.

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